Benzyl 3-carbamimidoylpiperidine-1-carboxylate
Description
Benzyl 3-carbamimidoylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl ester group at position 1 and a carbamimidoyl (guanidine-like) substituent at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors involving amidine or guanidine motifs.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 3-carbamimidoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c15-13(16)12-7-4-8-17(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H3,15,16) |
InChI Key |
RNXDWJWSELTAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-carbamimidoylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbamimidoyl Group:
Benzyl Ester Formation: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-carbamimidoylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 3-carbamimidoylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-carbamimidoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*The molecular formula for this compound is inferred based on structural similarity.
Key Observations :
- Positional Effects: Substitutents at position 3 (e.g., carbamimidoyl, chloro) vs. position 4 (e.g., amino, ethoxy-oxopropyl) influence steric and electronic properties.
- Polarity : The carbamimidoyl group (strongly basic, polar) contrasts with the ethoxy-oxopropyl ester (moderately polar) and chloro (electron-withdrawing) groups.
Reactivity and Stability
Key Findings :
Key Insights :
- Limited toxicological data exist for all analogs, highlighting the need for further studies .
- The carbamimidoyl group’s similarity to guanidine (a known irritant) suggests caution in handling.
Biological Activity
Benzyl 3-carbamimidoylpiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 262.30 g/mol. The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain pathways involved in inflammation and cancer progression. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It potentially inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that related compounds exhibit selective inhibition of COX-2 over COX-1, suggesting a similar profile for this compound .
- Anticancer Activity : The compound may exert cytotoxic effects on tumor cells by destabilizing cell membranes, similar to other lytic peptides that have shown anti-tumor activity .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting anti-inflammatory cytokines like IL-10 .
Table 1: Anti-inflammatory Activity
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.36 | COX-2 |
| Indomethacin | TBD | COX-1/COX-2 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For instance, derivatives based on similar structures have shown promise against several cancer cell lines, including A549 (lung cancer), COLO-205 (colon cancer), and MIA-PaCa-2 (pancreatic cancer). These compounds demonstrated significant cytotoxic effects, indicating that this compound may share similar properties .
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| A549 (Lung) | TBD | Doxorubicin |
| COLO-205 (Colon) | TBD | Cisplatin |
| MIA-PaCa-2 (Pancreas) | TBD | Gemcitabine |
Case Studies
A notable study explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant anti-inflammatory and anticancer activities, with particular focus on their mechanism involving enzyme inhibition .
In another investigation, researchers evaluated the pharmacokinetics of related compounds, revealing favorable absorption characteristics that enhance their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
